4-chloro-2-iodo-6-(trifluoromethoxy)aniline
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Overview
Description
4-chloro-2-iodo-6-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4ClF3INO. This compound is notable for its unique combination of halogen atoms (chlorine and iodine) and a trifluoromethoxy group attached to an aniline ring. These structural features make it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-iodo-6-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the halogenation of 4-chloro-2-iodoaniline, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the Suzuki–Miyaura coupling reaction is frequently employed to form carbon-carbon bonds in the presence of palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-iodo-6-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-chloro-2-iodo-6-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-chloro-2-iodo-6-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(trifluoromethoxy)aniline: Similar structure but lacks the iodine atom.
2-chloro-6-(trifluoromethoxy)aniline: Similar structure but with different positioning of the halogen atoms.
Uniqueness
The unique combination of chlorine, iodine, and trifluoromethoxy groups in 4-chloro-2-iodo-6-(trifluoromethoxy)aniline imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
1000802-17-4 |
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Molecular Formula |
C7H4ClF3INO |
Molecular Weight |
337.5 |
Purity |
95 |
Origin of Product |
United States |
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